Dipiperidinomethane
Overview
Description
Dipiperidinomethane, also known as 1,1’-Methylenedipiperidine, is an organic compound with the molecular formula C11H22N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of two piperidine rings connected by a methylene bridge. This compound is known for its applications in organic synthesis and as a building block in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipiperidinomethane can be synthesized through various methods. One common method involves the reaction of piperidine with formaldehyde. The reaction typically proceeds as follows:
Reaction of Piperidine with Formaldehyde: Piperidine is reacted with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Dipiperidinomethane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine rings can be substituted with various functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Substituted piperidine derivatives
Scientific Research Applications
Dipiperidinomethane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of dipiperidinomethane involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as metalloproteases and aspartyl proteases. The compound forms covalent adducts with these enzymes, leading to their inhibition. This mechanism is particularly relevant in the context of its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine, similar to the piperidine rings in dipiperidinomethane.
N-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.
N,N’-Dimethylpiperazine: A compound with two piperazine rings connected by a methylene bridge, similar to the structure of this compound
Uniqueness
This compound is unique due to the presence of two piperidine rings connected by a methylene bridge. This structure imparts specific chemical properties, such as its ability to form covalent adducts with enzymes, making it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
1-(piperidin-1-ylmethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKYLKBLUJXTFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047453 | |
Record name | Dipiperidinomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880-09-1 | |
Record name | Dipiperidinomethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=880-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipiperidinomethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipiperidinomethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperidine, 1,1'-methylenebis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dipiperidinomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipiperidinomethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPIPERIDINOMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B726J80UDO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction outcome when dipiperidinomethane interacts with triphenyl(phenylethynyl)phosphonium bromide?
A1: While the abstract provided doesn't detail specific reaction outcomes, it indicates that the research investigates the reaction of triphenyl(phenylethynyl)phosphonium bromide with several compounds, including this compound []. Given the nature of the reactants, it is highly likely that the reaction involves nucleophilic attack by the this compound on the electrophilic phosphorus center of the phosphonium salt. This could potentially lead to various products depending on reaction conditions, including substitution products or ylides.
Q2: Are there any spectroscopic data available for this compound in the context of this reaction?
A2: Unfortunately, the abstract does not provide specific spectroscopic data for this compound or the reaction products []. To gain further insights into the structural characterization and reaction progress, one would need to consult the full text of the research paper.
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